molecular formula C10H21N3O B1401194 2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide CAS No. 1442080-90-1

2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide

Cat. No.: B1401194
CAS No.: 1442080-90-1
M. Wt: 199.29 g/mol
InChI Key: BYWDSANDURKXTD-BDAKNGLRSA-N
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Description

2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

  • A study by Zwaagstra et al. (1993) explored a synthetic route to dimethylpyrrolidine, which relates to the compound . This route has potential applications in the synthesis of various enantiomers, including those similar to 2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide (Zwaagstra et al., 1993).

Catalytic Activity and Mechanistic Insights

  • The work by Wang et al. (2017) investigated the effects of dimethylamino substituents on non-heme Fe(II) catalyst systems. They found enhanced catalytic activity and enantioselectivity in asymmetric epoxidation experiments, relevant to compounds like this compound (Wang et al., 2017).

Structural and Spectroscopic Analysis

  • Spiessens and Anteunis (2010) conducted a study involving similar compounds, focusing on tautomerism and providing insights into the structural and spectroscopic characteristics that may be applicable to the study of this compound (Spiessens & Anteunis, 2010).

Molecular Imprinting and Organic Fillers

  • Fahim and Abu-El Magd (2021) explored the creation of molecularly imprinted polymers, which could be relevant in the context of compounds like this compound for applications in biological evaluation and computational modeling (Fahim & Abu-El Magd, 2021).

Properties

IUPAC Name

2-[(2R,5S)-5-[(dimethylamino)methyl]pyrrolidin-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-11-10(14)6-8-4-5-9(12-8)7-13(2)3/h8-9,12H,4-7H2,1-3H3,(H,11,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWDSANDURKXTD-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CCC(N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@H]1CC[C@H](N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide
Reactant of Route 3
2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide
Reactant of Route 4
2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide
Reactant of Route 5
2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide
Reactant of Route 6
2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide

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